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Cat. No.: B1170595 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals resolve common issues leading to

poor resolution in gel electrophoresis experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Q1: My bands are smeared and not sharp. What could
be the cause?
A1: Smeared bands are a common issue that can arise from several factors related to your

sample, the gel, or the running conditions. Here’s a step-by-step guide to troubleshoot this

problem:

Sample Quality:

Degraded Sample: If your DNA, RNA, or protein sample is degraded, it will appear as a

smear.[1][2] Ensure proper sample handling and storage to prevent degradation. For

instance, store samples at -20°C or lower and avoid repeated freeze-thaw cycles.[1]

Sample Overload: Loading too much sample into the well can cause smearing and band

distortion.[2][3][4][5] Try loading a smaller amount of your sample.
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High Salt Concentration: Excessive salt in the sample can interfere with migration and

lead to smearing.[6] Consider purifying your sample to remove excess salts.

Gel and Buffer Issues:

Incorrect Gel Concentration: The gel concentration must be appropriate for the size of the

molecules you are separating.[1][7] Higher concentrations are better for smaller

molecules, while lower concentrations are suited for larger ones.[1][7]

Improperly Prepared Gel: Ensure the agarose or acrylamide is completely dissolved

during gel preparation to ensure a uniform matrix.[8] Bubbles or other imperfections in the

gel can also disrupt band migration.[1][4]

Buffer Problems: Using an old or incorrectly prepared buffer can lead to poor resolution.[1]

[3] Always use fresh, correctly formulated running buffer. The pH and ionic strength of the

buffer are critical for proper molecule migration.[1]

Electrophoresis Conditions:

Voltage Too High: Running the gel at an excessively high voltage can generate heat,

leading to band distortion and smearing.[3][7][9] Try running the gel at a lower voltage for

a longer period.

Uneven Heat Distribution: If the gel heats unevenly, it can cause the "smiling effect,"

where bands in the center migrate faster than those at the edges.[9] Running the gel at a

lower voltage or in a cold room can help mitigate this.

Q2: The bands on my gel are faint or not visible at all.
What should I do?
A2: Faint or invisible bands can be frustrating. This issue often points to problems with the

sample concentration, staining, or the electrophoresis run itself.

Sample Concentration:

Insufficient Sample: The most common reason for faint bands is too little sample loaded

into the well.[2][8] For DNA, a minimum of 0.1–0.2 μg per millimeter of well width is
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recommended for clear visualization.[6]

Sample Degradation: As with smearing, degraded samples can result in faint bands.[2]

Staining and Visualization:

Inadequate Staining: Ensure you are using the correct concentration of staining dye (e.g.,

ethidium bromide, SYBR Green) and that the staining time is sufficient.[2][3] If you suspect

under-staining, you can post-stain the gel.[8]

Incorrect Light Source or Imaging: Use the appropriate light source and exposure time for

your chosen stain to visualize the bands properly.[2]

Electrophoresis Run:

Running the Gel Backwards: If the electrodes are reversed, your sample will migrate off

the top of the gel, resulting in no visible bands where expected.[2][4]

Over-running the Gel: If the electrophoresis is run for too long, smaller fragments may run

off the end of the gel.[10]

Q3: My bands are distorted or running unevenly. How
can I fix this?
A3: Distorted or unevenly running bands can be caused by a variety of factors, from the

physical state of the gel to the electrical conditions of the run.

Gel and Well Integrity:

Damaged Wells: Damaged or misshapen wells can cause the sample to migrate unevenly.

[6] Be careful when removing the comb after the gel has solidified.[6]

Uneven Gel Surface: Ensure the gel is cast on a level surface to guarantee a uniform

thickness.[8]

Running Conditions:
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"Smiling" Effect: As mentioned earlier, this is due to uneven heat distribution from high

voltage.[9] Reduce the voltage to achieve more uniform migration.

Insufficient Buffer: The gel must be fully submerged in the running buffer.[9] Insufficient

buffer can cause poor resolution and band distortion.[9]

Data Presentation: Gel Concentration and
Resolution
The concentration of the gel matrix is a critical parameter that determines the size range of

molecules that can be effectively separated.

Agarose Gel Concentration (%)
Optimal Separation Range (DNA base
pairs)

0.5 1,000 - 30,000 bp

0.7 800 - 12,000 bp[4]

1.0 500 - 10,000 bp

1.2 400 - 7,000 bp

1.5 200 - 3,000 bp

2.0 50 - 2,000 bp

Polyacrylamide Gel Concentration (%) Optimal Separation Range (Proteins kDa)

7.5 30 - 200 kDa

10 20 - 150 kDa

12.5 15 - 100 kDa

15 10 - 70 kDa

Experimental Protocols
General Protocol for Agarose Gel Electrophoresis
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Prepare the Agarose Gel:

Measure the appropriate amount of agarose powder and mix it with 1x TAE or TBE buffer

in a flask.[11]

Heat the mixture in a microwave until the agarose is completely dissolved.[11]

Let the solution cool slightly, then add a DNA staining dye (e.g., ethidium bromide) if not

planning to post-stain.[11]

Pour the molten agarose into a casting tray with the well combs in place and allow it to

solidify at room temperature.[11]

Prepare and Load the Samples:

Mix your DNA samples with a loading buffer.[9] The loading buffer contains a dye to track

migration and glycerol to help the sample sink into the wells.[9]

Carefully load the samples and a DNA ladder into the wells of the solidified gel.[11]

Run the Gel:

Place the gel in the electrophoresis chamber and add enough running buffer to cover the

gel surface.[9]

Connect the power supply, ensuring the electrodes are correctly oriented (DNA runs

towards the positive, red electrode).[12]

Run the gel at a constant voltage (e.g., 5 V/cm) until the dye front has migrated a sufficient

distance.[12]

Visualize the Results:

If the stain was included in the gel, visualize the DNA bands using a transilluminator (UV

for ethidium bromide, blue light for safer stains).[12]

If not pre-stained, soak the gel in a staining solution and then rinse before visualization.

[12]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.addgene.org/protocols/gel-electrophoresis/
https://www.addgene.org/protocols/gel-electrophoresis/
https://www.addgene.org/protocols/gel-electrophoresis/
https://www.addgene.org/protocols/gel-electrophoresis/
https://www.youtube.com/watch?v=QzHgczKbOok
https://www.youtube.com/watch?v=QzHgczKbOok
https://www.addgene.org/protocols/gel-electrophoresis/
https://www.youtube.com/watch?v=QzHgczKbOok
https://genecommons.com/agarose-gel-electrophoresis-step-by-step-protocol-with-troubleshooting-tips/
https://genecommons.com/agarose-gel-electrophoresis-step-by-step-protocol-with-troubleshooting-tips/
https://genecommons.com/agarose-gel-electrophoresis-step-by-step-protocol-with-troubleshooting-tips/
https://genecommons.com/agarose-gel-electrophoresis-step-by-step-protocol-with-troubleshooting-tips/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations

Observed Issue
Potential Causes Solutions

Smeared Bands

Sample Quality
(Degradation, Overload, Salt)

Gel/Buffer Issues
(Concentration, Preparation)

Running Conditions
(Voltage, Heat, Buffer Level)

Faint/No Bands

 (Run backwards/too long)

Staining/Visualization
(Dye Conc., Imaging)

Distorted Bands

 (Damaged wells)

Check Sample Integrity
& Optimize Loading

Remake Gel/Buffer

Adjust Voltage/Time
& Check Buffer

Optimize Staining Protocol

Click to download full resolution via product page

Caption: Troubleshooting workflow for poor gel resolution.
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Caption: Standard agarose gel electrophoresis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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